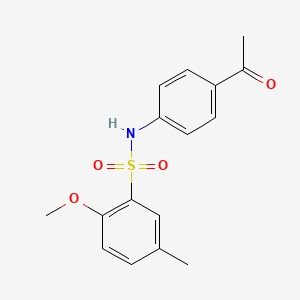
N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as AMMS, is a sulfonamide compound that has been studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific studies, including its potential use as an anti-inflammatory agent, as well as its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, which can lead to various physiological effects.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of acid-base balance in the body. Additionally, N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have various physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is that it is relatively easy to synthesize. Additionally, the compound has been shown to exhibit various biochemical and physiological effects, which makes it a useful tool for studying the activity of certain enzymes. However, one limitation of using N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide. One potential direction is to further investigate the compound's anti-inflammatory activity and its potential use as an anti-inflammatory agent. Additionally, further research could be done to better understand the compound's mechanism of action and its effects on various enzymes. Finally, future research could focus on developing new derivatives of N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide that exhibit enhanced activity and selectivity for certain enzymes.
Synthesis Methods
The synthesis of N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide involves the reaction of 4-acetylphenylamine with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide as a white crystalline solid.
Scientific Research Applications
N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been studied for its potential applications in the field of medicinal chemistry. One study found that N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide exhibited anti-inflammatory activity, as it was able to inhibit the production of inflammatory cytokines in vitro. Additionally, N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase.
properties
IUPAC Name |
N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-4-9-15(21-3)16(10-11)22(19,20)17-14-7-5-13(6-8-14)12(2)18/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJDAYSPTRUYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)



![2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)


![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)

![3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)